molecular formula C9H14N4O B256779 6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one

6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one

Cat. No.: B256779
M. Wt: 194.23 g/mol
InChI Key: YIPXFESQJKAMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one is a heterocyclic compound that features a triazine ring substituted with a methyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazine-3,5-diamine with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the triazine ring.

    Reduction: Amine derivatives with reduced nitrogen atoms.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,2,4-triazine-3,5-diamine: A precursor in the synthesis of 6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one.

    5-(piperidin-1-yl)-1,2,4-triazin-3(2H)-one: A similar compound lacking the methyl group on the triazine ring.

    6-methyl-1,2,4-triazin-3(2H)-one: A simpler analog without the piperidine ring.

Uniqueness

This compound is unique due to the presence of both a methyl group and a piperidine ring on the triazine core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H14N4O/c1-7-8(10-9(14)12-11-7)13-5-3-2-4-6-13/h2-6H2,1H3,(H,10,12,14)

InChI Key

YIPXFESQJKAMNN-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1N2CCCCC2

Canonical SMILES

CC1=NNC(=O)N=C1N2CCCCC2

Origin of Product

United States

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